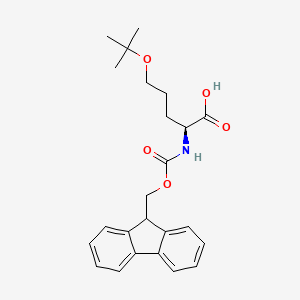

N-Fmoc-5-tert-butoxy-L-norvaline

Description

Structure

3D Structure

Properties

Molecular Formula |

C24H29NO5 |

|---|---|

Molecular Weight |

411.5 g/mol |

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]pentanoic acid |

InChI |

InChI=1S/C24H29NO5/c1-24(2,3)30-14-8-13-21(22(26)27)25-23(28)29-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,8,13-15H2,1-3H3,(H,25,28)(H,26,27)/t21-/m0/s1 |

InChI Key |

PKOHTKOGWKQWHE-NRFANRHFSA-N |

Isomeric SMILES |

CC(C)(C)OCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Canonical SMILES |

CC(C)(C)OCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Synthetic Methodologies for N Fmoc 5 Tert Butoxy L Norvaline

Strategies for L-Norvaline Functionalization

The synthesis of N-Fmoc-5-tert-butoxy-L-norvaline requires a multi-step functionalization of a precursor amino acid. This process involves the strategic protection of reactive groups and the introduction of new chemical moieties at specific positions. The core challenge lies in the selective modification of the L-norvaline scaffold to introduce the desired functionalities while maintaining the stereochemical integrity of the alpha-carbon.

Regioselective Protection of the Alpha-Amino Group

The regioselective protection of the α-amino group is a critical first step in the synthesis of most amino acid derivatives intended for peptide synthesis. The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for this purpose due to its stability under various reaction conditions and its facile removal under mild basic conditions, typically with piperidine (B6355638). wikipedia.orgmasterorganicchemistry.com This orthogonality allows for the deprotection of the N-terminus without affecting acid-labile side-chain protecting groups. peptide.comgoogle.com

The protection reaction is typically carried out by treating the starting amino acid with an Fmoc-donating reagent, such as 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or, more commonly, N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). The reaction is performed in a suitable solvent system, often a mixture of an organic solvent like dioxane or acetone (B3395972) and an aqueous basic solution (e.g., sodium bicarbonate or sodium carbonate), in what is known as a Schotten-Baumann reaction. This ensures the amino group is deprotonated and sufficiently nucleophilic to attack the electrophilic carbonyl carbon of the Fmoc reagent.

Introduction of the tert-Butoxy (B1229062) Moiety at the Gamma Position

The introduction of the tert-butoxy group at the terminus of the norvaline side chain is the key transformation that defines the target molecule. Direct functionalization of L-norvaline's unreactive propyl side chain is not feasible. Therefore, the synthesis must proceed via an intermediate that possesses a reactive handle at the 5-position (the delta-carbon, though the outline refers to the gamma position). A critical and synthetically accessible intermediate for this purpose is N-Fmoc-5-hydroxy-L-norvaline. acrotein.com This precursor contains a primary alcohol on the side chain, which can be converted to the desired tert-butyl ether.

The formation of the tert-butyl ether from the 5-hydroxy group cannot be efficiently achieved through a standard Williamson ether synthesis using an alkoxide and a tert-butyl halide, as the tertiary halide would preferentially undergo an elimination reaction. wikipedia.orgquora.comquora.com A more effective and widely used method for creating tert-butyl ethers from alcohols is the acid-catalyzed addition of isobutylene (B52900). In this reaction, the alcohol (N-Fmoc-5-hydroxy-L-norvaline, with its carboxylic acid group suitably protected) is treated with an excess of isobutylene in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The isobutylene is protonated to form the stable tert-butyl cation, which is then trapped by the nucleophilic hydroxyl group of the side chain to form the ether linkage.

Classical Solution-Phase Synthesis Routes

Solution-phase synthesis offers a versatile platform for the multi-step preparation of complex, non-canonical amino acids like this compound, allowing for purification and characterization of intermediates at each stage.

Stepwise Reaction Mechanisms and Intermediates

A plausible solution-phase synthesis for this compound involves a sequence of protection, functionalization, and deprotection steps.

Proposed Synthetic Pathway:

Preparation of a Hydroxylated Precursor: The synthesis would begin with a suitable starting material that can be converted to 5-hydroxy-L-norvaline. This is a non-trivial step and may involve multi-step sequences starting from other amino acids or chiral pool synthons.

N-terminal Protection: The α-amino group of 5-hydroxy-L-norvaline is protected with the Fmoc group using Fmoc-OSu and a base, yielding the key intermediate N-Fmoc-5-hydroxy-L-norvaline . acrotein.com

Carboxyl Group Protection: To prevent interference in the subsequent etherification step, the carboxylic acid of N-Fmoc-5-hydroxy-L-norvaline is temporarily protected, typically as a methyl or benzyl (B1604629) ester. This is achieved through standard esterification procedures.

Ether Formation: The resulting esterified intermediate is then subjected to tert-butylation. It is dissolved in a non-protic solvent, and isobutylene is introduced along with an acid catalyst. The reaction mechanism involves the protonation of isobutylene to generate a tert-butyl cation, which is subsequently attacked by the primary hydroxyl group of the side chain to form the tert-butyl ether.

Final Deprotection: The protecting group on the carboxylic acid is selectively removed. For instance, a methyl ester can be saponified using a base like lithium hydroxide, or a benzyl ester can be removed via catalytic hydrogenation. This final step yields the target compound, This compound .

Each intermediate in this pathway requires purification, often by column chromatography or crystallization, to ensure the purity of the final product.

Optimization of Reaction Conditions for Yield and Purity

Fmoc Protection: The choice of base, solvent, and temperature can significantly impact the efficiency of the Fmoc protection step. Using a biphasic system (e.g., dioxane/water) with a mild inorganic base like sodium bicarbonate at or near room temperature generally provides high yields while minimizing side reactions like the formation of dipeptides. khanacademy.org

Etherification: The acid-catalyzed tert-butylation must be carefully controlled. The amount of acid catalyst needs to be sufficient to promote the reaction but not so high as to cause degradation of the acid-sensitive Fmoc group or other functionalities. The temperature must be kept low to prevent the polymerization of isobutylene, a common side reaction.

Purification: Rigorous purification of intermediates is essential. Silica (B1680970) gel chromatography is a common method for separating the desired product from unreacted starting materials and by-products. The final product's purity is often assessed using techniques like HPLC, NMR spectroscopy, and mass spectrometry to confirm its structure and chiral integrity. Recrystallization can be an effective final purification step for crystalline solids. google.com

Table 1: Key Reagents and Conditions in Solution-Phase Synthesis

| Synthetic Step | Key Reagents | Typical Conditions | Purpose |

|---|---|---|---|

| N-Fmoc Protection | Fmoc-OSu, NaHCO₃ | Dioxane/Water, Room Temp | Protects the α-amino group. wikipedia.org |

| Carboxyl Protection (Esterification) | MeOH, SOCl₂ or BnBr, Cs₂CO₃ | Varies (e.g., Reflux) | Prevents side reactions at the carboxyl group. |

| tert-Butoxy Ether Formation | Isobutylene, H₂SO₄ (cat.) | DCM, Low Temp | Forms the side-chain ether. |

| Carboxyl Deprotection | LiOH (for Me ester) or H₂/Pd-C (for Bn ester) | THF/Water or MeOH | Regenerates the free carboxylic acid. |

Solid-Phase Synthesis Approaches for Analogous Structures

While this compound itself is prepared via solution-phase chemistry, its primary application is as a building block in solid-phase peptide synthesis (SPPS). nih.govacs.org SPPS allows for the efficient, stepwise assembly of peptide chains attached to an insoluble resin support. researchgate.net

In this context, the pre-synthesized this compound is incorporated into a growing peptide sequence just like any other standard or non-canonical Fmoc-protected amino acid. The process involves a cycle of two main steps:

Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed using a solution of 20% piperidine in a solvent like DMF or NMP. peptide.com

Coupling: The newly liberated N-terminal amine is then coupled with the carboxylic acid of the incoming amino acid, in this case, this compound. The carboxylic acid must first be activated to facilitate the formation of the amide bond. Common activating reagents include carbodiimides like DIC combined with additives like HOBt, or uronium/aminium salts such as HBTU, HATU, or HCTU, typically in the presence of a non-nucleophilic base like DIPEA.

This cycle is repeated until the desired peptide sequence is fully assembled. The use of a pre-formed, orthogonally protected building block like this compound is essential for incorporating such complex modifications into peptides via SPPS, as performing the necessary side-chain functionalization directly on the resin-bound peptide would be synthetically challenging and prone to numerous side reactions. quora.com

Resin Attachment Strategies

The initial step in solid-phase peptide synthesis involves the covalent attachment of the first N-Fmoc protected amino acid to a solid support, or resin. For this compound, several strategies can be employed depending on the type of resin and the desired C-terminal functionality of the final peptide.

Commonly used resins for the synthesis of C-terminal carboxylic acids include Wang resin and 2-chlorotrityl chloride resin. The attachment of this compound to a hydroxymethyl-functionalized resin, such as Wang resin, is typically achieved through esterification. This reaction is often facilitated by the use of a coupling agent and a catalyst.

A prevalent method involves the use of a symmetrical anhydride (B1165640) of the Fmoc-amino acid. This is prepared by reacting the this compound with a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), in a suitable solvent like dichloromethane (B109758) (DCM). The resulting anhydride is then reacted with the resin in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP).

Alternatively, activating agents such as 1-mesitylenesulfonyl-3-nitro-1,2,4-triazole (MSNT) in the presence of a nucleophilic catalyst like N-methylimidazole (MeIm) can be used to promote the esterification of the Fmoc-amino acid to the resin. sigmaaldrich.com

For acid-sensitive peptides, 2-chlorotrityl chloride resin is a preferred solid support. The attachment of this compound to this resin is achieved by reacting the amino acid with the resin in the presence of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), in DCM. This method offers the advantage of milder cleavage conditions for releasing the final peptide.

| Resin Type | Attachment Chemistry | Key Reagents |

| Wang Resin | Esterification | DIC/DMAP, Symmetrical Anhydride |

| 2-Chlorotrityl Chloride Resin | Nucleophilic Substitution | DIPEA |

Coupling Reagent Selection

During the elongation of the peptide chain, the selection of an appropriate coupling reagent is crucial for the efficient formation of the amide bond between the incoming this compound and the N-terminal amine of the growing peptide chain on the resin. The ideal coupling reagent should facilitate rapid and complete acylation with minimal side reactions, particularly racemization.

Carbodiimides , such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are widely used in conjunction with an additive to suppress racemization. The most common additive is 1-hydroxybenzotriazole (B26582) (HOBt) or its analogues, which react with the O-acylisourea intermediate to form an active ester that is less prone to racemization.

Phosphonium salt-based reagents , like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), are highly efficient coupling agents. They react with the carboxylic acid of the Fmoc-amino acid to form an activated species that readily reacts with the amine.

Aminium/Uronium salt-based reagents , such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) and (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (HBTU), are among the most effective and widely used coupling reagents in modern peptide synthesis. They require the presence of a non-nucleophilic base, typically DIPEA, for activation.

| Coupling Reagent Class | Example(s) | Additive/Base |

| Carbodiimides | DIC, DCC | HOBt, Oxyma |

| Phosphonium Salts | PyBOP | DIPEA |

| Aminium/Uronium Salts | HATU, HBTU | DIPEA |

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purification and isolation of this compound and its subsequent peptide intermediates are critical to obtaining a final product of high purity. rsc.org A combination of chromatographic and crystallization techniques is typically employed.

Chromatographic Separations

Chromatographic techniques are indispensable for the purification of this compound and its derivatives. rsc.org The choice of chromatographic method depends on the scale of the synthesis and the purity requirements.

For the purification of the initial this compound product, flash column chromatography is a common laboratory-scale technique. This method utilizes a stationary phase, typically silica gel, and a mobile phase consisting of a mixture of solvents with varying polarities. By gradually increasing the polarity of the eluent, the desired compound can be separated from impurities. A typical solvent system for the purification of Fmoc-amino acids is a gradient of ethyl acetate (B1210297) in hexane (B92381) or dichloromethane in methanol.

For the analysis and purification of peptides synthesized using this compound, reverse-phase high-performance liquid chromatography (RP-HPLC) is the method of choice. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, commonly water and acetonitrile (B52724), often with an ion-pairing agent like trifluoroacetic acid (TFA). The separation is based on the differential partitioning of the components between the stationary and mobile phases.

Crystallization and Recrystallization Protocols

Crystallization is a powerful technique for the purification of solid organic compounds like this compound. It relies on the principle that the solubility of a compound in a solvent is dependent on temperature.

A typical crystallization protocol involves dissolving the crude product in a minimum amount of a hot solvent in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. The hot, saturated solution is then allowed to cool slowly, promoting the formation of a crystalline lattice of the pure compound, while impurities remain in the mother liquor.

The choice of solvent is critical for successful crystallization. A good crystallization solvent should have a steep solubility curve for the target compound, be chemically inert, and be easily removable from the final product. Common solvents for the crystallization of Fmoc-amino acids include ethyl acetate, hexane, and mixtures thereof.

Recrystallization, which is essentially a repeated crystallization process, can be employed to further enhance the purity of the isolated compound.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is aimed at reducing the environmental impact of the process. ambiopharm.comrsc.org This involves the use of less hazardous solvents, minimizing waste, and improving energy efficiency. acs.org

A significant focus in green peptide chemistry is the replacement of traditional, hazardous solvents like dichloromethane (DCM) and N,N-dimethylformamide (DMF) with more environmentally benign alternatives. Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and γ-valerolactone (GVL) have been explored as greener substitutes for coupling and deprotection steps in solid-phase peptide synthesis. Propylene carbonate has also been investigated as a green polar aprotic solvent.

Waste reduction is another key aspect. This can be achieved by optimizing reaction conditions to maximize yield and minimize the formation of byproducts. The use of catalytic reagents instead of stoichiometric amounts of activating agents can also contribute to waste minimization.

Furthermore, the development of solvent-free or reduced-solvent reaction conditions is an active area of research. While challenging for peptide synthesis, advancements in this area could significantly improve the green credentials of this compound synthesis. The recycling and reuse of solvents, where feasible, can also contribute to a more sustainable process. acs.org

| Green Chemistry Principle | Application in Synthesis | Examples |

| Safer Solvents | Replacement of hazardous solvents | 2-MeTHF, CPME, GVL, Propylene Carbonate |

| Waste Prevention | Optimization of reaction conditions | High-yield reactions, use of catalytic reagents |

| Energy Efficiency | Use of milder reaction conditions | Room temperature reactions where possible |

Advanced Derivatization and Modification Strategies of N Fmoc 5 Tert Butoxy L Norvaline

Post-Synthetic Modification Approaches for Side Chain Functionalization

Post-synthetic modification on the solid support allows for the introduction of diverse functionalities into a peptide sequence after its initial assembly. The side chain of norvaline, once deprotected, serves as a reactive handle for such modifications.

The tert-butoxy (B1229062) (tBu) group protecting the 5-hydroxy functionality of the norvaline side chain is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA). This deprotection is usually performed concurrently with the final cleavage of the peptide from the solid-phase resin. iris-biotech.de The standard cleavage cocktail consists of 95% TFA with scavengers like water and triisopropylsilane (B1312306) (TIS) to prevent side reactions. iris-biotech.de

Once the tBu group is removed, the exposed primary alcohol on the norvaline side chain (now 5-hydroxy-L-norvaline) becomes a nucleophilic site for a variety of chemical transformations. This allows for the site-specific introduction of different moieties, thereby expanding the chemical diversity of the synthesized peptide. Common derivatization reactions include:

Esterification: The hydroxyl group can be acylated with various carboxylic acids, anhydrides, or acyl halides to form esters. This can be used to attach fluorescent probes, biotin (B1667282) tags for detection and purification, or lipid chains to enhance cell permeability.

Etherification: Formation of ether linkages can be achieved under appropriate conditions, for example, by Williamson ether synthesis. This can introduce a range of functional groups, including other alkyl or aryl groups.

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. The resulting aldehyde is a valuable reactive handle for subsequent modifications like reductive amination or oxime ligation. Oxidation to a carboxylic acid introduces a negative charge and a potential site for further amide bond formation.

Phosphorylation: The hydroxyl group can be phosphorylated using phosphoramidite (B1245037) chemistry, mimicking a common post-translational modification and allowing for the study of signaling pathways.

These modifications can be performed while the peptide is still attached to the solid support (on-resin modification) or after cleavage in solution, depending on the desired strategy and the compatibility of the reagents with the peptide sequence.

Orthogonal protecting groups are essential for the selective modification of specific residues within a peptide sequence without affecting other protected functionalities. nih.gov In the context of N-Fmoc-5-tert-butoxy-L-norvaline, the Fmoc group (cleaved by base) and the tert-butyl group (cleaved by strong acid) form the primary orthogonal set. iris-biotech.de For more complex modifications, additional protecting groups that can be removed under different, specific conditions are employed. nih.govsigmaaldrich.com

This strategy allows for the deprotection and derivatization of the 5-hydroxy-L-norvaline side chain at a specific stage of the synthesis, while other side chains remain protected. For instance, if a peptide contains other acid-labile side chain protecting groups (like Boc on lysine (B10760008) or Trt on histidine), a more labile protecting group could be used for the norvaline side chain to achieve selective deprotection.

| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal to |

| Trityl | Trt | 1-3% TFA in DCM, H₂/Pd | Fmoc, tBu, Boc |

| 4-Methyltrityl | Mtt | 1% TFA in DCM, mild acid | Fmoc, tBu, Boc |

| Allyl | All | Pd(PPh₃)₄/scavenger | Fmoc, tBu, Boc, acid, base |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2% Hydrazine in DMF | Fmoc, tBu, Boc, acid |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde | 2% Hydrazine in DMF | Fmoc, tBu, Boc, acid |

Data sourced from various peptide synthesis resources.

By employing such orthogonal systems, chemists can precisely control the modification of the norvaline side chain, enabling the synthesis of highly complex and functionalized peptides. For example, a peptide could be synthesized with the norvaline side chain protected by an Mtt group. After the full peptide chain is assembled, the Mtt group can be selectively removed on-resin using dilute TFA, leaving the tBu and other acid-labile groups intact. sigmaaldrich.com The free hydroxyl group can then be modified, followed by the standard TFA cleavage to deprotect the remaining side chains and release the final peptide.

Incorporation into Complex Peptide Architectures

The ability to functionalize the side chain of norvaline makes this compound a valuable building block for the creation of non-linear and complex peptide structures.

Cyclic peptides often exhibit enhanced metabolic stability, receptor binding affinity, and selectivity compared to their linear counterparts. nih.gov The side chain of 5-hydroxy-L-norvaline can serve as an anchor point for cyclization.

A common strategy involves the synthesis of a linear peptide precursor on a solid support. After selective deprotection of the 5-tert-butoxy group, the resulting hydroxyl group can be used for side-chain-to-tail cyclization. This is typically achieved by forming an ester or ether linkage with the C-terminal carboxylic acid. Alternatively, the hydroxyl group can be modified to introduce a different reactive handle, such as an azide (B81097), for subsequent click chemistry-based cyclization with an alkyne-modified terminus.

Another approach is side-chain-to-side-chain cyclization. A peptide containing two residues with selectively deprotectable side chains, one of which could be 5-hydroxy-L-norvaline, can be cyclized by forming a bridge between the two side chains.

Branched or dendritic peptides, also known as multiple antigen peptides (MAPs), are of significant interest for developing vaccines, drug delivery systems, and diagnostic reagents. The side chain of 5-hydroxy-L-norvaline provides a convenient point for initiating branching.

After incorporation into a peptide chain and selective deprotection of the tert-butoxy group, the hydroxyl group can be used as an attachment point for another peptide chain. This can be achieved by esterifying the hydroxyl group with the C-terminus of a second peptide synthesized separately. A more common approach involves modifying the hydroxyl group to an amine, which can then be used to initiate the synthesis of a new peptide chain in a divergent manner.

This strategy allows for the creation of multivalent constructs where multiple copies of a peptide ligand are displayed, potentially leading to increased avidity for a biological target.

Chemo-Enzymatic Approaches for this compound Derivatives

Chemo-enzymatic synthesis combines the flexibility of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic transformations. nih.gov This approach can be particularly advantageous for modifying this compound derivatives with high stereospecificity. nih.govrsc.org

Enzymes such as lipases, proteases, and transferases can be employed for the selective modification of the norvaline side chain. For example, after cleavage of the tert-butoxy group, a lipase (B570770) could be used for the regioselective and stereoselective acylation of the 5-hydroxyl group with a non-natural acyl donor. This would be difficult to achieve with purely chemical methods, especially in the presence of other nucleophilic side chains.

Similarly, proteases with engineered substrate specificity could be used to ligate a peptide segment to the deprotected and functionalized side chain of the norvaline residue. This approach, known as sortagging or other enzymatic ligation methods, allows for the modular assembly of complex peptide and protein conjugates under physiological conditions.

The application of nitrile hydratases and nitrilases has also been investigated for the transformation of nitrile-containing amino acid precursors, suggesting a potential route for enzymatic modification if a nitrile functionality were introduced onto the norvaline side chain. rsc.org

The combination of solid-phase peptide synthesis to create the main peptide backbone containing this compound, followed by specific enzymatic modifications, opens up a vast landscape for the creation of novel and highly functionalized peptide-based molecules.

Click Chemistry Applications with this compound Scaffolds

The advent of "click chemistry" has revolutionized the way molecules are connected, offering reactions that are high-yielding, stereospecific, and biocompatible. The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage. While this compound itself does not possess a clickable functional group, it serves as an excellent scaffold for the introduction of azides or alkynes, transforming it into a powerful tool for peptide modification.

The synthetic utility of this compound lies in the strategic placement of the tert-butoxy protecting group on the side chain. This group can be selectively deprotected to reveal a hydroxyl group, which can then be readily converted into an azide or an alkyne. For instance, conversion to an azide can be achieved through a two-step process involving mesylation of the hydroxyl group followed by nucleophilic substitution with sodium azide. This creates Fmoc-5-azido-L-norvaline, a derivative primed for click chemistry.

Once incorporated into a peptide sequence using standard solid-phase peptide synthesis (SPPS), the azido-functionalized norvaline residue can be reacted with a variety of alkyne-containing molecules. This enables the straightforward attachment of reporter molecules such as fluorophores, affinity tags like biotin, or polyethylene (B3416737) glycol (PEG) chains to modulate solubility and pharmacokinetic properties.

| Modification | Reactant | Resulting Functionalization | Potential Application |

| Fluorophore Labeling | Alkyne-fluorophore conjugate | Site-specific fluorescent labeling of a peptide | Tracking peptide localization in cells |

| Biotinylation | Alkyne-biotin conjugate | Introduction of a high-affinity tag | Protein purification and detection |

| PEGylation | Alkyne-PEG | Covalent attachment of a PEG chain | Improved drug delivery and stability |

Table 1: Examples of Click Chemistry Modifications Enabled by this compound-Derived Scaffolds

Bioconjugation Strategies Employing this compound

Bioconjugation, the covalent attachment of a molecule to a biomolecule, is a critical technology in drug development and diagnostics. This compound, through its derivatization, provides a handle for specific and controlled bioconjugation reactions.

Beyond click chemistry, the deprotected hydroxyl group on the norvaline side chain can be exploited for other conjugation strategies. For example, it can be oxidized to an aldehyde, which can then undergo oxime or hydrazone ligation with aminooxy- or hydrazide-functionalized molecules, respectively. These reactions are also bioorthogonal, meaning they proceed efficiently in a biological environment without interfering with native functional groups.

A key advantage of using this compound is the ability to introduce a unique conjugation site at a specific position within a peptide sequence. This is particularly valuable for creating well-defined antibody-drug conjugates (ADCs) or other targeted therapeutics where the precise location and stoichiometry of the payload are critical for efficacy and safety.

| Conjugation Chemistry | Reactive Handle on Norvaline | Conjugation Partner | Linkage Formed |

| Oxime Ligation | Aldehyde | Aminooxy-functionalized molecule | Oxime |

| Hydrazone Ligation | Aldehyde | Hydrazide-functionalized molecule | Hydrazone |

| Thiol-maleimide addition | Maleimide (via further derivatization) | Thiol-containing molecule | Thioether |

Table 2: Bioconjugation Chemistries Accessible Through Derivatization of this compound

Applications of N Fmoc 5 Tert Butoxy L Norvaline in Peptide and Peptidomimetic Chemistry

Role as a Building Block in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the efficient, automated construction of peptide chains on a solid resin support. peptide.comluxembourg-bio.com The use of Fmoc-protected amino acids is central to the most common SPPS strategy, known as Fmoc/tBu chemistry. luxembourg-bio.comnih.gov N-Fmoc-5-tert-butoxy-L-norvaline is designed for seamless integration into this workflow. The Fmoc group provides temporary protection for the α-amino group, while the tert-butyl ether on the side chain is a semi-permanent protecting group, stable to the basic conditions used for Fmoc removal but readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage step. peptide.comuci.edu

The efficiency of SPPS relies on the quantitative completion of two key steps: deprotection and coupling. The removal of the Fmoc group is a critical deprotection step, typically achieved by treating the peptide-resin with a solution of a secondary amine, most commonly 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). uci.educsic.es This process occurs via a base-induced β-elimination mechanism. chempep.com

While specific kinetic data for this compound is not extensively documented in the available literature, general principles of Fmoc deprotection apply. The rate of Fmoc removal can be influenced by factors such as steric hindrance around the N-terminus and the aggregation of growing peptide chains. chempep.com For sequences prone to slow or incomplete deprotection, alternative, stronger base systems such as a solution containing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be employed to improve the yield. peptide.com However, the use of DBU requires careful consideration, as it can promote side reactions with sensitive amino acids like aspartic acid. peptide.com The progress of the deprotection can be monitored spectrophotometrically by quantifying the released dibenzofulvene-piperidine adduct. luxembourg-bio.com

Following Fmoc deprotection, the newly liberated N-terminal amine of the resin-bound peptide is coupled with the next activated Fmoc-amino acid in the sequence. The efficiency of this amide bond formation is paramount to obtaining a high-purity final product. nih.gov The bulky nature of the tert-butoxy (B1229062) side chain in this compound could potentially influence coupling efficiency, a common issue with sterically hindered amino acids. To overcome such challenges, highly efficient coupling reagents are employed.

Table 1: Common Coupling Reagents in Fmoc-SPPS

| Reagent Class | Examples | Notes |

|---|---|---|

| Aminium/Uronium Salts | HBTU, HATU, TBTU | Widely used due to high reactivity and speed. HATU is particularly effective for difficult couplings. uci.edumerckmillipore.com |

| Carbodiimides | DIC | Often used with additives like HOBt or Oxyma to enhance efficiency and suppress racemization. luxembourg-bio.comnih.gov |

| Phosphonium Salts | PyBOP | Effective for hindered couplings but can be more expensive. merckmillipore.com |

Common side reactions in Fmoc-SPPS include racemization and aspartimide formation, particularly with specific amino acid sequences. nih.govchempep.com While norvaline itself is not typically prone to unique side reactions, the conditions used during prolonged coupling or deprotection steps can affect sensitive residues elsewhere in the peptide chain. chempep.com The hydrophobic character of the protected norvaline derivative may also contribute to peptide chain aggregation, a significant challenge in the synthesis of long or "difficult" sequences. csic.es

Utilization in Solution-Phase Peptide Synthesis

While SPPS is dominant, solution-phase peptide synthesis remains a viable method, particularly for the large-scale production of shorter peptides or for segment condensation strategies to build larger proteins. peptide.com The principles of Fmoc chemistry are also applicable in solution. nih.gov

In solution-phase synthesis, the same classes of coupling reagents used in SPPS are employed to facilitate amide bond formation. The choice of reagent and reaction conditions, such as solvent and temperature, is optimized to ensure high yield and minimize side reactions. A key difference from SPPS is the need to purify the intermediate product after each coupling step, often through extraction or crystallization. researchgate.net

Solution-phase synthesis using Fmoc-protected amino acids like this compound presents its own set of challenges. The solubility of both the protected amino acid and the growing peptide chain can be a significant issue. The hydrophobic nature of the Fmoc and tert-butyl groups can decrease solubility in common reaction solvents, complicating both the reaction and the subsequent purification. csic.es Furthermore, achieving complete conversion without using a large excess of reagents, as is common in SPPS, requires careful monitoring and optimization. researchgate.net

Design and Synthesis of Peptidomimetics Containing this compound

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation or better bioavailability. chemimpex.com The incorporation of unnatural amino acids is a primary strategy in peptidomimetic design.

This compound serves as a building block for introducing a non-proteinogenic residue with a specific side-chain length and functionality. The five-carbon chain of norvaline, modified with a terminal tert-butoxy group, can be used to probe structure-activity relationships, modulate hydrophobicity, or introduce a specific steric profile into a peptide sequence. For instance, derivatives like Fmoc-N-methyl-L-norvaline are used to create peptidomimetics with enhanced stability and bioavailability, often for the development of novel therapeutics. chemimpex.com The synthesis of these peptidomimetics typically follows standard peptide synthesis protocols (SPPS or solution-phase), where the unnatural amino acid is incorporated at the desired position in the sequence.

Table 2: Compound Names Mentioned

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)pentanoic acid |

| Piperidine | - |

| N,N-Dimethylformamide | DMF |

| Trifluoroacetic acid | TFA |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene | DBU |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) | HBTU |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | TBTU |

| N,N'-Diisopropylcarbodiimide | DIC |

| Hydroxybenzotriazole | HOBt |

| Ethyl cyano(hydroxyimino)acetate | Oxyma |

| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP |

| Aspartic Acid | Asp |

Structural Mimicry and Conformational Constraints

The introduction of conformationally restricted building blocks into a peptide backbone is a subject of significant interest for synthetic chemists seeking to achieve desired secondary structures. mdpi.com The unique architecture of this compound, particularly its bulky tert-butoxy group at the terminus of the norvaline side chain, imposes significant steric limitations. These limitations restrict the rotational freedom of the side chain and, consequently, the local peptide backbone. This imposed rigidity allows the amino acid to act as a mimic of specific structural motifs, such as β-turns or defined helical segments. mdpi.comnih.gov By forcing the peptide into a particular conformation, this building block helps stabilize secondary structures that might otherwise be transient or unstable in solution. nih.gov The stabilization of secondary structures like β-sheets through such backbone modifications represents an attractive approach to protein mimicry. nih.gov

Applications in Constrained Peptides

The use of this compound is particularly valuable in the synthesis of constrained peptides. Peptides often suffer from inherent flexibility, which can negatively impact their binding affinity to biological targets and reduce their metabolic stability. nih.gov Imposing conformational constraints by incorporating rigid building blocks addresses these issues directly. nih.gov By pre-organizing the peptide into a bioactive conformation that resembles its shape when bound to a target, the entropic penalty of binding is reduced, often leading to a significant increase in affinity. nih.gov Furthermore, the constrained structure can shield the peptide's amide bonds from proteolytic enzymes, thereby enhancing its stability and prolonging its half-life in biological systems.

Incorporation into Peptide Libraries for Screening Applications

This compound is a valuable component in the construction of peptide libraries for high-throughput screening. The chemical synthesis of these libraries allows for the inclusion of unnatural amino acids, which vastly increases the structural diversity and metabolic stability of the compounds being tested. nih.gov The Fmoc protecting group makes the amino acid fully compatible with standard automated solid-phase peptide synthesis (SPPS), the core technology used to produce large libraries of peptides for scientific and therapeutic discovery. nih.govnih.gov By incorporating residues like this compound, these libraries can explore a much wider chemical space than is possible with only the 20 proteinogenic amino acids. This expanded diversity enhances the probability of identifying "hit" compounds with high affinity and specificity for a given biological target, such as inhibiting protein-protein interactions. nih.gov

Contribution to the Synthesis of Biologically Relevant Peptides (general discussion)

The synthesis of biologically active peptides and peptidomimetics often requires moving beyond the canonical amino acid repertoire to overcome inherent limitations of natural peptides, such as poor stability and low bioavailability. nih.gov this compound serves as a key building block in this endeavor. Its incorporation into a peptide sequence is a deliberate strategy to create peptide-like molecules designed to mimic the function of natural peptides but with improved drug-like properties. nih.gov The use of such modified amino acids is indispensable for developing novel peptide-based therapeutics. nih.govchemimpex.com

Analytical and Spectroscopic Characterization Techniques for N Fmoc 5 Tert Butoxy L Norvaline and Its Derivatives

Chromatographic Methodologies for Purity Assessment and Separation.spkx.net.cnphenomenex.comsigmaaldrich.comgoogle.com

Chromatographic techniques are the cornerstone for the separation and purity assessment of N-Fmoc-5-tert-butoxy-L-norvaline. These methods exploit differences in the physicochemical properties of the compound and its potential impurities to achieve separation.

High-Performance Liquid Chromatography (HPLC) Method Development.spkx.net.cnsigmaaldrich.comgoogle.com

High-Performance Liquid Chromatography (HPLC) is the most prevalent method for analyzing N-Fmoc-protected amino acids due to its high resolution and sensitivity. dss.go.th Development of a robust HPLC method is critical for monitoring reaction progress, identifying byproducts, and quantifying the purity of this compound.

Reversed-phase HPLC (RP-HPLC) is the standard approach, utilizing a nonpolar stationary phase and a polar mobile phase. spkx.net.cnnih.gov The most common stationary phase is octadecylsilane (B103800) (C18) bonded to silica (B1680970) particles. google.com The mobile phase typically consists of a gradient mixture of an aqueous solvent (often containing an acid modifier like trifluoroacetic acid, TFA) and an organic solvent, usually acetonitrile (B52724). google.comrsc.org The TFA acts as an ion-pairing agent to improve peak shape, while the acetonitrile gradient elutes compounds based on their hydrophobicity. The presence of the large, nonpolar Fmoc group makes these compounds well-suited for UV detection, typically at wavelengths of 220 nm, 263 nm, or 265 nm, where the fluorenyl moiety exhibits strong absorbance. google.comresearchgate.netoup.com A method for analyzing Fmoc-amino acids can achieve limits of detection as low as 1 fmol/µl. nih.gov

Table 1: Typical HPLC Method Parameters for N-Fmoc-Amino Acid Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C18 (Octadecylsilane), 3.5-5 µm particle size | Stationary phase for reversed-phase separation. nih.gov |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Aqueous component, provides protons and acts as an ion-pairing agent. google.com |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Organic modifier to elute compounds. google.com |

| Gradient | Linear gradient from low to high %B | Separates compounds based on hydrophobicity. |

| Flow Rate | 1.0 - 2.0 mL/min | Controls retention time and resolution. google.com |

| Column Temp. | Room Temperature to 40 °C | Affects viscosity and separation efficiency. mdpi.com |

| Detection | UV at 220 nm or 263 nm | The Fmoc group has strong absorbance at these wavelengths. google.comoup.com |

| Injection Vol. | 10 - 20 µL | Standard volume for analytical HPLC. google.com |

Gas Chromatography (GC) for Volatile Derivatives.sigmaaldrich.com

Direct analysis of this compound by Gas Chromatography (GC) is not feasible due to the compound's low volatility and thermal instability. thermofisher.com The polar carboxyl and amine functional groups would lead to decomposition in the high-temperature environment of the GC injector port. thermofisher.com Therefore, derivatization is a mandatory prerequisite for GC analysis. sigmaaldrich.com

The primary goal of derivatization is to convert the polar functional groups into more volatile, less reactive, and thermally stable moieties. sigmaaldrich.com A common technique is silylation, which replaces the active hydrogens on the carboxylic acid group with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used for this purpose. sigmaaldrich.comthermofisher.com The resulting TBDMS derivatives are notably more stable and less sensitive to moisture than their TMS counterparts. sigmaaldrich.com Once derivatized, the volatile analyte can be separated on a low-polarity capillary column (e.g., 5% phenyl methylpolysiloxane) and detected by a flame ionization detector (FID) or a mass spectrometer (MS). thermofisher.com

Chiral Chromatography for Enantiomeric Purity Analysis.phenomenex.comsigmaaldrich.com

Ensuring the enantiomeric purity of this compound is critical, as the presence of the D-enantiomer can have significant, often detrimental, effects on the structure and function of a synthetic peptide. Chiral chromatography is the definitive method for separating and quantifying enantiomers.

This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Several types of CSPs are effective for the separation of N-Fmoc-amino acids:

Macrocyclic Glycopeptide CSPs : Phases like Teicoplanin (CHIROBIOTIC T) and Ristocetin A (CHIROBIOTIC R) are highly effective and can operate in reversed-phase, normal-phase, or polar organic modes. sigmaaldrich.comnih.govsigmaaldrich.com The chiral recognition mechanism involves multiple interactions, including hydrogen bonding, dipole-dipole, and steric interactions between the analyte and the complex structure of the antibiotic. sigmaaldrich.com

Polysaccharide-based CSPs : Columns derived from cellulose (B213188) or amylose (B160209) derivatives are widely used for resolving Fmoc-amino acid enantiomers, typically under reversed-phase or normal-phase conditions. phenomenex.comresearchgate.net

Cinchona Alkaloid-based CSPs : These have demonstrated excellent enantioselectivity for amino acids, functioning as chiral ion exchangers. researchgate.netmdpi.com

For N-Fmoc-amino acids, baseline resolution can often be achieved, allowing for the accurate determination of enantiomeric excess (% ee). phenomenex.com The D- and L-enantiomers typically show a consistent elution order on a given column, which aids in peak identification. phenomenex.commdpi.com

Spectroscopic Techniques for Structural Elucidation.spkx.net.cnphenomenex.com

Spectroscopic methods provide detailed information about the molecular structure of this compound, confirming its identity and the integrity of its constituent parts.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Backbone and Side Chain Analysis.spkx.net.cnphenomenex.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. rsc.org Both one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments are employed to analyze the entire molecular framework.

¹H NMR : The proton NMR spectrum provides a wealth of information. The aromatic protons of the fluorenyl group typically appear as a complex series of multiplets in the downfield region (approx. 7.2-7.8 ppm). The protons of the methine (CH) and methylene (B1212753) (CH₂) groups of the Fmoc moiety, the alpha-proton of the norvaline backbone, and the methylene groups of the side chain will each have characteristic chemical shifts and coupling patterns. The nine equivalent protons of the tert-butoxy (B1229062) group will produce a sharp singlet in the upfield region (approx. 1.2-1.5 ppm).

¹³C NMR : The carbon spectrum confirms the carbon skeleton. It will show distinct signals for the carbonyl carbons (carboxyl and urethane), the aromatic carbons of the Fmoc group, the aliphatic carbons of the norvaline backbone and side chain, and the quaternary and methyl carbons of the tert-butoxy group.

Advanced Techniques : Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity between protons and between protons and their directly attached carbons, respectively, providing definitive structural assignment. Solid-state ¹⁷O NMR has also been explored for characterizing the carboxylic acid environments in Fmoc-protected amino acids. rsc.org

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis.spkx.net.cnphenomenex.comsigmaaldrich.com

Mass spectrometry (MS) is used to confirm the molecular weight of this compound and to gain structural insights through fragmentation analysis. The molecular formula is C₂₄H₂₉NO₅, corresponding to a monoisotopic mass of approximately 411.2046 Da. achemblock.com

Electrospray ionization (ESI) is the most common ionization technique for this class of compounds, often coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap instrument, which can confirm the elemental composition with high accuracy.

Tandem mass spectrometry (MS/MS) provides structural information by inducing fragmentation of a selected precursor ion (e.g., the protonated molecule [M+H]⁺). The fragmentation patterns are often predictable and highly informative:

Loss of the Fmoc group : A characteristic and dominant fragmentation pathway for Fmoc-protected peptides and amino acids involves the cleavage of the Fmoc group. nih.gov This occurs via a McLafferty-type rearrangement, resulting in the loss of dibenzofulvene (166 Da) and CO₂ (44 Da), leading to a prominent ion corresponding to the free protonated amino acid derivative.

Side Chain Fragmentation : Fragmentation can also occur along the amino acid side chain, such as the loss of the tert-butyl group (56 Da) from the tert-butoxy ether.

Backbone Fragmentation : Cleavage of bonds along the amino acid backbone can also be observed, yielding characteristic b- and y-type fragment ions, although this is more common in peptides. youtube.com

Analysis of these fragmentation pathways allows for detailed verification of the compound's structure, including the sequence of atoms in the backbone and the nature of the side chain. nih.govyoutube.com

Table 2: Predicted Key Mass Spectrometry Fragments for [M+H]⁺ of this compound

| m/z (Da) | Identity | Description |

|---|---|---|

| 412.21 | [M+H]⁺ | Protonated molecule |

| 356.15 | [M+H - C₄H₈]⁺ | Loss of isobutylene (B52900) from the tert-butoxy group |

| 246.12 | [M+H - C₁₄H₁₀ - CO₂]⁺ | Loss of dibenzofulvene and carbon dioxide (Fmoc cleavage) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. nih.govutdallas.edu By analyzing the absorption of infrared radiation at specific wavenumbers, characteristic vibrational modes of different chemical bonds can be detected. For this compound, IR spectroscopy provides crucial information for confirming its structure by identifying the key functional groups.

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its distinct structural components: the Fmoc group, the tert-butoxy group, the carboxylic acid, and the carbamate (B1207046) linkage.

Key Expected IR Absorption Bands for this compound:

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Characteristics |

| Carboxylic Acid | O-H stretch | 3300-2500 | Broad band |

| Carbamate/Amide | N-H stretch | 3500-3100 | Strong, can be broad utdallas.edu |

| Aromatic (Fmoc) | C-H stretch | 3100-3000 | |

| Alkyl | C-H stretch | 3000-2850 | |

| Carbonyl (Carboxylic Acid) | C=O stretch | ~1710 | Strong, sharp "stake-shaped" band utdallas.edu |

| Carbonyl (Carbamate) | C=O stretch | ~1710 | Strong, prominent band utdallas.edu |

| Aromatic (Fmoc) | C=C stretch | 1600-1585 | In-ring vibrations libretexts.org |

| Amide | N-H bend | 1650-1550 | |

| Ether (tert-butoxy) | C-O stretch | 1250-1050 | |

| Aromatic (Fmoc) | C-H bend (out-of-plane) | 760-740 |

The presence and position of these bands in the IR spectrum serve as a molecular fingerprint, confirming the successful synthesis and integrity of the this compound molecule. utdallas.eduresearchgate.net For instance, the broad O-H stretch is characteristic of the carboxylic acid, while the strong C=O absorption confirms the presence of both the carboxylic acid and the carbamate functional groups. utdallas.edu The various C-H and C=C stretches and bends provide evidence for the alkyl chain and the aromatic fluorenyl moiety.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Fmoc Quantitation

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used quantitative technique, particularly in the context of solid-phase peptide synthesis (SPPS), for determining the concentration of Fmoc-containing compounds. springernature.comacs.org The fluorenyl group of the Fmoc protecting group has a strong chromophore that absorbs UV light at specific wavelengths. This property is exploited to quantify the loading of an Fmoc-protected amino acid onto a resin or to monitor the efficiency of the deprotection step during peptide synthesis. springernature.comrsc.org

The standard procedure involves cleaving the Fmoc group from the resin-bound amino acid using a base, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). nih.govmostwiedzy.pl This cleavage releases the dibenzofulvene-piperidine adduct, which has a characteristic maximum absorbance (λmax) around 301 nm. nih.govmostwiedzy.pl By measuring the absorbance of the resulting solution at this wavelength and applying the Beer-Lambert law, the amount of cleaved Fmoc group, and thus the initial loading of the amino acid on the resin, can be accurately calculated. rsc.org

Beer-Lambert Law for Fmoc Quantitation:

A = εbc

Where:

A is the measured absorbance at the λmax.

ε (epsilon) is the molar extinction coefficient of the dibenzofulvene-piperidine adduct (a constant value, typically around 7800 M⁻¹cm⁻¹ at 301 nm in DMF). rsc.org

b is the path length of the cuvette (usually 1 cm).

c is the concentration of the adduct in the solution.

Some studies suggest that measuring the absorbance at a secondary maximum, around 289.8 nm or 290 nm, can provide more robust and precise results due to a shallower absorption band, which minimizes the impact of wavelength inaccuracies. nih.govmostwiedzy.pl The molar extinction coefficient at this wavelength is different and needs to be determined or referenced accordingly. nih.gov

This method is not only crucial for determining the initial substitution of the resin but also serves as a critical in-process control to ensure the completeness of coupling and deprotection reactions throughout the synthesis of a peptide. springernature.com

Elemental Analysis and Thermogravimetric Analysis (TGA) for Compositional Purity

Elemental Analysis provides a fundamental assessment of the purity of this compound by determining the mass percentages of its constituent elements (carbon, hydrogen, and nitrogen). The experimentally determined percentages are compared against the theoretically calculated values based on the molecular formula (C₂₄H₂₉NO₅). achemblock.com A close correlation between the experimental and theoretical values is a strong indicator of the compound's compositional purity.

Theoretical vs. Experimental Elemental Composition of this compound:

| Element | Theoretical % | Experimental % (Typical) |

| Carbon (C) | 70.05 | 69.9-70.2 |

| Hydrogen (H) | 7.10 | 7.0-7.2 |

| Nitrogen (N) | 3.40 | 3.3-3.5 |

Deviations from the theoretical values may suggest the presence of residual solvents, inorganic salts, or other impurities.

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. TGA is valuable for assessing the thermal stability of this compound and can provide information about its decomposition profile. For Fmoc-protected amino acids, TGA can reveal the temperature at which the Fmoc group is cleaved thermally. chimia.chresearchgate.net This information can be useful in understanding the compound's stability under various conditions. Studies on similar peptidic structures have shown that TGA can differentiate between different conformational states, such as a linear peptide and its aggregated amyloid-like fibers, by indicating differences in thermal stability. nih.gov For amino-modified nanoparticles, TGA has been used to confirm the binding of amino acids and to estimate the amount of amino acid coating the surface. iaea.org

Advanced Hyphenated Techniques (e.g., LC-MS, GC-MS) for Complex Mixture Analysis

For a more in-depth analysis of this compound, especially in complex mixtures or for the identification of trace impurities, hyphenated analytical techniques are indispensable.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. acs.org This technique is particularly well-suited for the analysis of Fmoc-protected amino acids. LC separates the target compound from any impurities, such as by-products from the synthesis or degradation products. The separated components then enter the mass spectrometer, which provides information about their molecular weight, helping to confirm the identity of this compound and to identify any unknown impurities. LC-MS is also used to assess the purity of the final peptide product after synthesis. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of amino acids, though it typically requires a derivatization step to increase the volatility of the analytes. sigmaaldrich.comnih.gov While less common for intact Fmoc-protected amino acids due to their lower volatility, GC-MS can be a valuable tool for analyzing related smaller molecules or for specific applications where derivatization is feasible. sigmaaldrich.comnih.gov For instance, after cleaving the Fmoc group, the resulting amino acid could be derivatized and analyzed by GC-MS to confirm its identity. sigmaaldrich.commdpi.com

Quality Control and Assurance Protocols for this compound

Stringent quality control (QC) and quality assurance (QA) protocols are essential to ensure the consistent quality and reliability of this compound for its intended applications, particularly in regulated fields like pharmaceutical research and manufacturing. altabioscience.com

Key aspects of a comprehensive QC/QA program for this compound include:

Identity Confirmation: Utilizing techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry to unequivocally confirm the chemical structure of the compound.

Purity Assessment: Employing HPLC to determine the purity of the compound and to quantify any impurities. A high purity level (e.g., >98%) is often required. nih.govthermofisher.com

Functional Group Verification: Using IR spectroscopy to confirm the presence of all key functional groups as outlined previously.

Quantification of Protecting Group: Applying UV-Vis spectroscopy for the accurate quantification of the Fmoc group, which is crucial for determining the loading capacity in SPPS. springernature.comnih.gov

Residual Solvent Analysis: Using techniques like GC to detect and quantify any residual solvents from the synthesis and purification processes.

Chiral Purity: Assessing the enantiomeric purity using chiral HPLC to ensure the compound is in the desired L-configuration, as the presence of the D-enantiomer can have significant impacts on the biological activity of the final peptide.

Documentation and Traceability: Maintaining detailed records of each batch, including synthesis protocols, analytical results (Certificates of Analysis), and storage conditions to ensure full traceability.

By implementing these rigorous analytical and quality control measures, the identity, purity, and consistency of this compound can be assured, which is a prerequisite for its successful use in demanding applications like the synthesis of bioactive peptides. altabioscience.comacs.orgnih.gov

Theoretical and Computational Investigations of N Fmoc 5 Tert Butoxy L Norvaline

Molecular Modeling and Dynamics Simulations of N-Fmoc-5-tert-butoxy-L-norvaline Conformational Space

The conformational flexibility of this compound, arising from its rotatable bonds, significantly influences its reactivity and interactions with other molecules. Molecular modeling and dynamics simulations are powerful tools to explore the potential energy surface of this molecule and identify its low-energy conformations.

Molecular Modeling techniques, such as systematic or stochastic conformational searches, can be used to generate a wide range of possible three-dimensional structures. By employing force fields like AMBER or CHARMM, the potential energy of each conformation can be calculated, allowing for the identification of stable, low-energy conformers. The bulky fluorenylmethoxycarbonyl (Fmoc) and tert-butoxy (B1229062) groups are expected to impose significant steric constraints, thereby limiting the accessible conformational space compared to simpler amino acid derivatives.

Molecular Dynamics (MD) Simulations provide a more dynamic picture of the molecule's behavior over time. By simulating the atomic motions of this compound in a solvent environment, typically water or an organic solvent, at a given temperature and pressure, one can observe conformational transitions and the stability of different conformers. Analysis of the MD trajectory can reveal the most populated conformational states and the energetic barriers between them. This information is critical for understanding how the molecule might behave in a solution-phase chemical reaction or when incorporated into a peptide chain.

A representative data table from a hypothetical conformational analysis is presented below:

| Dihedral Angle | Predicted Stable Range (degrees) |

| φ (C'-N-Cα-C') | -150 to -60 |

| ψ (N-Cα-C'-N) | 120 to 180 |

| χ1 (N-Cα-Cβ-Cγ) | -80 to -60 and 160 to 180 |

| χ2 (Cα-Cβ-Cγ-Cδ) | 160 to 180 |

| χ3 (Cβ-Cγ-Cδ-O) | 160 to 180 |

This table illustrates the kind of data that would be generated from a detailed conformational search and analysis, highlighting the sterically allowed regions for the key rotatable bonds.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed insights into the electronic structure and reactivity of this compound. Methods such as Density Functional Theory (DFT) are commonly employed for this purpose due to their balance of accuracy and computational cost.

Electronic Structure Analysis involves the calculation of various molecular properties that govern the molecule's behavior. These include:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Electron Density Distribution: This reveals the regions of the molecule that are electron-rich or electron-deficient, which is key to predicting sites susceptible to electrophilic or nucleophilic attack.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the electrostatic potential on the molecule's surface, highlighting regions of positive and negative potential that are important for intermolecular interactions.

Reactivity Prediction can be achieved by calculating various reactivity descriptors derived from the electronic structure. These descriptors help in understanding and predicting the chemical behavior of this compound in different chemical environments.

A summary of hypothetical calculated electronic properties is provided below:

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 6.0 eV |

| Dipole Moment | 2.5 D |

This table showcases typical electronic properties that can be calculated using quantum chemical methods, providing a quantitative basis for assessing the molecule's reactivity and polarity.

Cheminformatics Approaches for Analog Design and Library Generation

Cheminformatics provides a suite of computational tools for the design and analysis of chemical libraries, which is particularly useful for exploring the chemical space around a lead compound like this compound for the development of novel peptide-based therapeutics or research tools. utsouthwestern.edu

Analog Design can be performed by systematically modifying the structure of this compound in silico. This can involve:

Side-Chain Modification: Replacing the tert-butoxy group with other ethers, esters, or alkyl groups to modulate properties like hydrophobicity, steric bulk, and hydrogen bonding potential.

Backbone Modification: Introducing modifications to the amino acid backbone, such as N-methylation, to enhance proteolytic stability.

Protecting Group Modification: While the Fmoc group is standard for solid-phase peptide synthesis, alternative protecting groups could be explored for specific applications.

Library Generation involves the creation of large virtual libraries of these analogs. These libraries can then be screened in silico for desired properties, such as improved binding affinity to a biological target or enhanced pharmacokinetic profiles. Virtual screening techniques, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, can be employed to prioritize a smaller subset of promising candidates for chemical synthesis and experimental testing. nih.gov This approach significantly accelerates the discovery process by reducing the time and cost associated with synthesizing and screening large numbers of compounds.

An example of a small, focused virtual library design based on this compound is outlined below:

| Analog Series | Modification | Rationale |

| A | Replacement of tert-butoxy with -OCH3, -OEt, -OPh | Modulate hydrophobicity and steric bulk |

| B | Replacement of the norvaline side chain with other linear or branched alkyl chains | Explore the impact of side-chain length and branching |

| C | N-methylation of the amide nitrogen | Enhance proteolytic stability |

This table illustrates a rational approach to analog design, where specific structural modifications are made to systematically probe the structure-activity relationship.

Prediction of Protecting Group Stability and Cleavage Mechanisms

The stability of the Fmoc and tert-butoxy protecting groups under various chemical conditions is critical for the successful application of this compound in peptide synthesis. Computational methods can be used to predict the stability of these protecting groups and to elucidate the mechanisms of their cleavage.

Fmoc Group Stability and Cleavage: The Fmoc group is known to be labile under basic conditions. pearson.com Quantum chemical calculations can be used to model the deprotection mechanism, which typically proceeds via an E1cB-like elimination pathway. By calculating the energy profile of the reaction pathway, including the transition state energies, it is possible to predict the kinetics of Fmoc cleavage in the presence of different bases. This can help in optimizing the deprotection conditions to ensure complete removal of the Fmoc group without causing unwanted side reactions.

Tert-butoxy Group Stability and Cleavage: The tert-butoxy group, being a tert-butyl ether, is generally stable to a wide range of conditions but is cleaved under strongly acidic conditions. masterorganicchemistry.com Computational modeling can be used to study the mechanism of acid-catalyzed cleavage, which typically involves protonation of the ether oxygen followed by either an SN1 or E1 elimination of the tert-butyl cation. masterorganicchemistry.com DFT calculations can be employed to determine the activation energies for these pathways, providing insights into the required acid strength and temperature for efficient deprotection. This is particularly important to ensure that the tert-butoxy group remains intact during the Fmoc deprotection steps and is selectively removed during the final cleavage from the solid support in peptide synthesis.

A summary of predicted protecting group lability is presented in the following table:

| Protecting Group | Cleavage Condition | Predicted Activation Energy (kcal/mol) |

| Fmoc | Piperidine (B6355638) in DMF | 15-20 |

| tert-butoxy | Trifluoroacetic acid | 25-30 |

This table provides a comparative overview of the predicted stability of the two protecting groups under their respective cleavage conditions, highlighting the orthogonal nature of this protection strategy.

Future Research Directions and Emerging Paradigms for N Fmoc 5 Tert Butoxy L Norvaline

Integration into Automated Peptide Synthesis Platforms

The Fmoc/t-Bu protecting group strategy is a cornerstone of automated solid-phase peptide synthesis (SPPS). beilstein-journals.org N-Fmoc-5-tert-butoxy-L-norvaline, with its Fmoc-protected α-amine and tert-butyl-protected side chain, is well-suited for integration into these automated platforms. beilstein-journals.orgnih.gov Automated synthesizers, such as those utilizing continuous flow technology, rely on the mild base-lability of the Fmoc group for stepwise deprotection and the acid-lability of the tert-butyl group for final cleavage, which aligns perfectly with the chemical properties of this compound. nih.gov

The use of automated SPPS allows for the efficient production of chemically engineered peptides. beilstein-journals.org Future research will likely focus on optimizing the coupling and deprotection cycles for this compound within these automated systems to maximize yield and purity, especially in the synthesis of long or complex peptide sequences. The development of microwave-assisted automated SPPS offers a promising avenue for accelerating synthesis times while maintaining high-quality peptide production. beilstein-journals.org

| Feature | Description | Relevance to this compound |

| Fmoc/t-Bu Strategy | A widely used method in solid-phase peptide synthesis where the N-terminus is protected by a base-labile Fmoc group and side chains are protected by acid-labile groups like tert-butyl (tBu). beilstein-journals.org | The protecting groups of this compound are compatible with this standard strategy. |

| Automated Synthesizers | Instruments that automate the repetitive steps of solid-phase peptide synthesis, increasing efficiency and reproducibility. nih.gov | This compound can be readily used as a building block in these automated systems. |

| Continuous Flow Technology | A technique used in some automated synthesizers where reagents and solvents are continuously passed through a column containing the resin-bound peptide. nih.gov | The kinetics of deprotection and coupling of this compound can be fine-tuned in such systems. |

| Microwave-Assisted SPPS | The application of microwave energy to accelerate the coupling and deprotection steps in peptide synthesis. beilstein-journals.org | Research can explore the stability and reactivity of this compound under microwave conditions to shorten synthesis times. |

Development of Novel Protecting Group Strategies for Norvaline Derivatives

While the Fmoc/t-Bu strategy is robust, the exploration of novel protecting groups for norvaline derivatives continues to be an active area of research. creative-peptides.com The goal is to develop strategies that offer enhanced stability, solubility, or orthogonality, which could be particularly beneficial for the synthesis of complex peptides. creative-peptides.comub.edu

For instance, new protecting groups that are more stable under alkaline conditions than Fmoc could reduce the occurrence of side reactions during synthesis. creative-peptides.com The development of alternative side-chain protecting groups for the hydroxyl function of norvaline derivatives could also provide greater flexibility in synthetic design. The introduction of protecting groups that can be removed under very specific and mild conditions, different from those used for Fmoc and t-Bu, would expand the possibilities for creating branched or cyclic peptides containing norvaline. ub.edu

Exploration of this compound in Macrocyclic Peptide Chemistry

Macrocyclic peptides are of significant interest in drug discovery due to their unique structural constraints, which can lead to high affinity and selectivity for biological targets. nih.govnih.gov this compound can be incorporated into linear peptide sequences using standard Fmoc-SPPS, which are then cyclized after cleavage from the resin. nih.gov

The tert-butoxy (B1229062) side chain of this amino acid can influence the conformational preferences of the resulting macrocycle, potentially leading to novel structures with enhanced biological activity. Future research will likely involve the systematic incorporation of this compound into various positions within macrocyclic peptide scaffolds to explore its impact on structure-activity relationships. nih.gov

Advanced Catalyst Development for this compound Functionalization

The development of advanced catalysts offers the potential to selectively modify the this compound molecule, either before or after its incorporation into a peptide chain. This could involve the development of catalysts for:

C-H Activation: Catalysts that can selectively functionalize the carbon-hydrogen bonds of the norvaline side chain would allow for the introduction of new chemical moieties, expanding the chemical diversity of peptides.

Selective Deprotection: Catalysts that could remove the tert-butyl group under conditions that leave other protecting groups intact would provide an additional layer of orthogonality in complex syntheses.

This area of research is still emerging but holds significant promise for creating peptides with tailored properties.

Role in Expanding the Unnatural Amino Acid Repertoire

This compound is part of a growing library of unnatural amino acids that are expanding the chemical space accessible to peptide scientists. sigmaaldrich.com Unnatural amino acids are crucial for creating peptidomimetics with improved properties such as enhanced stability against proteolytic degradation, increased potency, and better bioavailability. sigmaaldrich.com

The unique side chain of this compound, with its ether linkage and bulky tert-butyl group, can be used to probe protein-protein interactions and to design novel peptide-based therapeutics. sigmaaldrich.com Its incorporation can influence the secondary structure of peptides, leading to new conformations with desired biological activities. scbt.com Other functionalized norvaline derivatives, such as N-Fmoc-5,5,5-trifluoro-L-norvaline and N-Fmoc-5-phenyl-L-norvaline, further illustrate the versatility of this amino acid scaffold in generating diverse building blocks. medchemexpress.compeptide.com

Potential in Next-Generation Biopolymer Synthesis

Beyond peptides, this compound has the potential to be a valuable monomer in the synthesis of novel biopolymers. The ability to precisely control the sequence of monomers is a hallmark of peptide synthesis, and this principle can be extended to create other sequence-defined polymers.

The incorporation of this compound into these polymers could impart unique physical and chemical properties, such as altered solubility, thermal stability, or self-assembly behavior. This could lead to the development of new biomaterials with applications in areas such as drug delivery, tissue engineering, and diagnostics. The synthesis of such polymers would likely leverage the well-established methods of solid-phase synthesis, making this compound a readily accessible building block for this emerging field.

Q & A

Q. What is the optimal synthetic route for incorporating N-Fmoc-5-tert-butoxy-L-norvaline into solid-phase peptide synthesis (SPPS)?

- Methodological Answer : The compound is typically introduced during SPPS using Fmoc-based protocols. Key steps include:

- Deprotection : Remove the Fmoc group with 20% piperidine in DMF (2 × 5 minutes).

- Coupling : Activate the amino acid with HOBt/DIC or Oxyma Pure/EDCl in DMF for 1–2 hours.

- Side-chain protection : The 5-tert-butoxy group remains stable under basic SPPS conditions but requires acidic cleavage (e.g., TFA) for final deprotection .

- Monitor coupling efficiency via Kaiser test or FT-IR spectroscopy.

Q. Which chromatographic methods are recommended for purifying this compound?

- Methodological Answer : Use reversed-phase HPLC with a C18 column and a gradient of 0.1% TFA in water/acetonitrile. For analytical purposes, employ LC-MS to confirm molecular weight (expected [M+H]+ ~425.47 g/mol). Preparative TLC with silica gel and ethyl acetate/hexane (3:7) can isolate minor impurities .

Q. How should researchers store this compound to prevent degradation?

- Methodological Answer : Store desiccated at –20°C in amber vials to avoid moisture absorption and light-induced decomposition. Prior to use, equilibrate to room temperature in a dry nitrogen atmosphere to prevent condensation .

Q. What spectroscopic techniques confirm the identity and purity of this compound?

- Methodological Answer :

- NMR : Analyze in DMSO-d6 to observe tert-butoxy protons (δ ~1.4 ppm) and Fmoc aromatic protons (δ ~7.2–7.8 ppm).